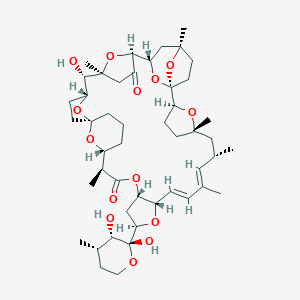

Pectenotoxin 2

Description

Properties

IUPAC Name |

(1S,2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,24R,27S,28S,29R,32R,33R,35S)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29,35-hexamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H70O14/c1-26-10-11-32-34(22-37(54-32)47(52)39(49)28(3)14-20-53-47)55-41(51)29(4)31-9-8-15-45(56-31)17-12-33(57-45)40(50)44(7)24-30(48)38(60-44)35-25-43(6)18-19-46(58-35,61-43)36-13-16-42(5,59-36)23-27(2)21-26/h10-11,21,27-29,31-40,49-50,52H,8-9,12-20,22-25H2,1-7H3/b11-10+,26-21+/t27-,28+,29+,31-,32+,33-,34+,35+,36+,37-,38-,39+,40-,42+,43-,44+,45+,46-,47+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKFEDGHUVZLPL-LLUYWJARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2C[C@@H]3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)[C@]56CC[C@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CC[C@]9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)C)C)C)/C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H70O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893516 |

Source

|

| Record name | Pectenotoxin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

859.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97564-91-5 |

Source

|

| Record name | Pectenotoxin 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97564-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pectenotoxin 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097564915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pectenotoxin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pectenotoxin 2: A Technical Guide to Its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pectenotoxin (B1142415) 2 (PTX2) is a potent polyether macrolide toxin produced by dinoflagellates of the genus Dinophysis. Initially grouped with diarrhetic shellfish poisoning (DSP) toxins due to its co-occurrence with okadaic acid and its derivatives, PTX2 has since been distinguished by its unique chemical structure and distinct mechanism of action. This technical guide provides an in-depth overview of the discovery and isolation of PTX2 from Dinophysis, detailing the experimental protocols for its purification and characterization. Furthermore, it summarizes key quantitative data and elucidates the toxin's interaction with cellular signaling pathways, offering valuable insights for researchers in toxicology, pharmacology, and drug development.

Introduction

Pectenotoxins (PTXs) are a group of polyether macrolide lactones produced by various species of the dinoflagellate genus Dinophysis.[1][2] These toxins can accumulate in filter-feeding shellfish, posing a potential risk to human health.[3] Pectenotoxin 2 (PTX2) is the most common pectenotoxin found in algae and serves as a precursor for other PTX analogs that are formed through metabolic processes in shellfish.[2][4] While initially classified as a diarrhetic shellfish poisoning (DSP) toxin, subsequent studies revealed that PTX2 does not induce diarrhea and has a different mode of action from other DSP toxins like okadaic acid.[4][5] PTX2 is known for its hepatotoxicity when administered via intraperitoneal injection in mice and its cytotoxic effects on various cancer cell lines.[3][6] This guide focuses on the technical aspects of PTX2 discovery, its isolation from Dinophysis, and its biological activity.

Discovery and Structural Elucidation

Pectenotoxin 2 was first identified during investigations into shellfish poisoning events. It was isolated from the dinoflagellate Dinophysis fortii and later from other species such as Dinophysis acuta, Dinophysis acuminata, and Dinophysis caudata.[2][7][8] The structure of PTX2 was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9][10] These analyses revealed a complex polyether macrolide structure.[11]

Isolation and Purification of Pectenotoxin 2 from Dinophysis

The isolation of PTX2 from Dinophysis cells involves a multi-step process of extraction and chromatographic purification. A simple and effective method has been developed to obtain high-purity PTX2 suitable for analytical standards and toxicological studies.[5][10]

Experimental Workflow

The general workflow for the isolation and purification of PTX2 from Dinophysis is depicted in the following diagram.

Detailed Experimental Protocols

3.2.1. Sample Collection and Preparation:

-

Dinophysis cells are collected from natural blooms, often concentrated from seawater samples.

-

The collected cell mass is typically frozen or lyophilized prior to extraction.

3.2.2. Extraction:

-

A two-step extraction procedure is commonly employed.[5]

-

Step 1: The cell material is extracted with a polar solvent, such as methanol, to isolate the lipophilic toxins.[7]

-

Step 2: The resulting crude extract is then partitioned with a non-polar solvent to further concentrate the toxins.

3.2.3. Purification:

-

Column Chromatography (Step 1): The crude extract is subjected to column chromatography on a stationary phase like basic alumina.[7] This step separates the neutral toxin fraction, which includes PTX2, from more polar compounds.

-

High-Performance Liquid Chromatography (HPLC) (Step 2): The partially purified fraction is further purified using reversed-phase HPLC.[2][7]

Characterization and Purity Assessment

The identity and purity of the isolated PTX2 are confirmed using the following analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight of PTX2 and to quantify its presence in different fractions.[5][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the complete structural characterization of the isolated compound.[5][10]

Quantitative Data Summary

The following table summarizes key quantitative data related to Pectenotoxin 2.

| Parameter | Value | Species/Source | Reference |

| LD₅₀ (i.p. injection, mice) | 219 µg/kg | [5][10] | |

| Oral Toxicity (mice) | No overt toxicity up to 5000 µg/kg | [5][10] | |

| Cellular Content in D. acuta | Up to 30 pg/cell | Galician Rias, NW Spain | [12] |

| Cellular Content in D. caudata | Up to 130 pg/cell | Galician Rias, NW Spain | [12] |

| Cellular Content in D. tripos | 45-90 pg/cell | Ría de Vigo | [13] |

| Molecular Weight | 859.0 g/mol | [11] |

Biological Activity and Signaling Pathways

Pectenotoxin 2 exerts its biological effects primarily through its interaction with the actin cytoskeleton.[1] Unlike okadaic acid, PTX2 does not inhibit serine/threonine phosphoprotein phosphatases.[4]

Mechanism of Action

The primary molecular target of PTX2 is actin.[1] It disrupts the actin cytoskeleton by depolymerizing actin filaments.[6] The proposed mechanism involves PTX2 sequestering G-actin without severing F-actin.[6] This leads to a disruption of cellular processes that are dependent on a dynamic actin cytoskeleton, such as cell division, migration, and maintenance of cell shape.

Signaling Pathway Diagram

The following diagram illustrates the interaction of Pectenotoxin 2 with the actin polymerization-depolymerization cycle.

Conclusion

Pectenotoxin 2, a significant toxin produced by Dinophysis dinoflagellates, has been successfully isolated and characterized. The detailed methodologies presented in this guide provide a framework for its purification for research and toxicological assessment. Understanding its mechanism of action, specifically its role as a potent actin depolymerizer, is crucial for evaluating its toxicological relevance and exploring its potential as a pharmacological tool for studying cytoskeletal dynamics. Further research is warranted to fully elucidate the toxicological profile of PTX2 and its analogs, particularly concerning their effects on human health.

References

- 1. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. New evidence of pectenotoxins in farmed bivalve molluscs from Sardinia (Italy) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cot.food.gov.uk [cot.food.gov.uk]

- 5. Isolation of pectenotoxin-2 from Dinophysis acuta and its conversion to pectenotoxin-2 seco acid, and preliminary assessment of their acute toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First report of pectenotoxin-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. archimer.ifremer.fr [archimer.ifremer.fr]

- 9. Structures of New Pectenotoxin Analogs, Pectenotoxin-2 Seco Acid and 7-epi-Pectenotoxin-2 Seco Acid, Isolated from a Dinoflagellate and Greenshell Mussels | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Pectenotoxin 2 | C47H70O14 | CID 6437385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dinophysis Toxins: Causative Organisms, Distribution and Fate in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]

Pectenotoxin 2: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectenotoxin 2 (PTX2) is a potent marine biotoxin belonging to the polyether macrolide family.[1] Originally isolated from the scallop Patinopecten yessoensis, it is produced by dinoflagellates of the genus Dinophysis and can accumulate in shellfish, posing a risk to human health.[1][2] While initially associated with diarrheic shellfish poisoning (DSP), its primary mechanism of action is distinct from other DSP toxins. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the molecular mechanisms of Pectenotoxin 2, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

Pectenotoxin 2 is a complex macrocyclic lactone characterized by multiple ether rings and a spiroketal functional group.[3] Its intricate structure is fundamental to its biological activity.

| Property | Value | Reference |

| Chemical Formula | C₄₇H₇₀O₁₄ | [3][4] |

| Molecular Weight | 859.06 g/mol | [4][5] |

| CAS Number | 97564-91-5 | [3][5] |

| Appearance | Solid | [5] |

| Storage | -20°C in the dark | [5] |

Biological Properties and Activity

The primary biological target of Pectenotoxin 2 is the cellular cytoskeleton, specifically actin. Unlike many other marine toxins, PTX2 does not inhibit protein phosphatases such as PP2A.

Acute Toxicity

Pectenotoxin 2 exhibits high acute toxicity when administered via intraperitoneal injection in mice. In contrast, its oral toxicity is remarkably low.

| Assay | Species | Route of Administration | Value | Reference |

| LD₅₀ | Mouse | Intraperitoneal | 219 µg/kg | [6] |

| LD₅₀ Range | Mouse | Intraperitoneal | 219 - 411 µg/kg | [3] |

| Oral Toxicity | Mouse | Oral | No adverse effects up to 5000 µg/kg | [7] |

| LOAEL (Lowest Observed Adverse Effect Level) | Mouse | Oral | 250 µg/kg (Note: may be due to sample contamination) | [7] |

Inhibition of Actin Polymerization

Pectenotoxin 2 is a potent inhibitor of actin polymerization. It exerts its effect by sequestering globular actin (G-actin) monomers in a 1:1 stoichiometric ratio, thereby preventing their incorporation into filamentous actin (F-actin). It does not, however, sever existing actin filaments. This activity is observed across various actin isoforms.

| Actin Isoform | IC₅₀ (Rate of Polymerization) | IC₅₀ (Yield of Polymerization) | Reference |

| Skeletal Muscle Actin | 44 nM | 177 nM | [5] |

| Smooth Muscle Actin | 19 - 94 nM | Not Reported | [5] |

| Cardiac Muscle Actin | 19 - 94 nM | Not Reported | [5] |

| Non-Muscle Actin | 19 - 94 nM | Not Reported | [5] |

Cytotoxicity

Pectenotoxin 2 has demonstrated potent cytotoxic activity against a range of human cancer cell lines. However, specific IC₅₀ values are not consistently reported in the literature.

| Cell Line | Effect | Reference |

| Human Lung Cancer | Cytotoxic | [3] |

| Human Colon Cancer | Cytotoxic | [3] |

| Human Breast Cancer | Cytotoxic | [3] |

| Hepatocellular Carcinoma (e.g., HepG2) | Cytotoxic | [3][8] |

| Human Leukemia (U937) | Decreased cell proliferation | |

| A7r5 (Rat Aortic Smooth Muscle) | No significant effect on viability up to 1 µM for 30 min | [3] |

| Caco-2 (Human Colorectal Adenocarcinoma) | Cytotoxic | [8] |

Signaling Pathways Affected by Pectenotoxin 2

The disruption of the actin cytoskeleton by Pectenotoxin 2 initiates a cascade of downstream cellular events, particularly in cancer cells, leading to cell cycle arrest and apoptosis.

Caption: Signaling pathway of Pectenotoxin 2 leading to cell cycle arrest and apoptosis.

Experimental Protocols

Actin Polymerization Assay (Pyrene-Labeled Actin)

This protocol is adapted from established methods to monitor the effect of Pectenotoxin 2 on actin polymerization in real-time.

Materials:

-

Rabbit skeletal muscle actin

-

Buffer G (0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM β-mercaptoethanol, Tris-HCl pH 8.0)

-

Polymerization-inducing salts (50 mM KCl and 1 mM MgCl₂)

-

Pectenotoxin 2 stock solution (in a suitable solvent, e.g., ethanol)

-

Fluorometer

Procedure:

-

Preparation of Pyrene-Labeled G-Actin: Purify G-actin from rabbit skeletal muscle acetone (B3395972) powder. Label the purified G-actin with pyrene iodoacetamide as previously described.

-

Assay Setup: In a fluorometer cuvette, prepare a solution of 5 µM pyrene-labeled G-actin in Buffer G.

-

Incubation with PTX2: Add the desired concentration of Pectenotoxin 2 (e.g., 1-5 µM) or vehicle control to the G-actin solution. Incubate for a short period (e.g., 2 minutes) at room temperature.

-

Initiation of Polymerization: Initiate actin polymerization by adding 50 mM KCl and 1 mM MgCl₂ to the cuvette.

-

Fluorescence Measurement: Immediately begin monitoring the increase in pyrene fluorescence over time. The excitation wavelength is typically around 365 nm, and the emission wavelength is around 407 nm.

-

Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of polymerization and the final steady-state fluorescence are used to quantify the inhibitory effect of PTX2.

References

Pectenotoxin-2: A Technical Guide to Producing Organisms, Geographical Distribution, and Cellular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pectenotoxin-2 (PTX2), a potent polyether macrolide toxin, represents a significant area of study within marine biotechnology and toxicology. Produced by dinoflagellates of the genus Dinophysis, PTX2 accumulates in shellfish, posing a potential risk to human health and a challenge to the aquaculture industry. This technical guide provides a comprehensive overview of the organisms responsible for PTX2 production, their global distribution, and the cellular mechanisms underlying the toxin's potent biological activity. Detailed experimental protocols for the extraction and analysis of PTX2 are provided, alongside a summary of quantitative data on its occurrence. Furthermore, this guide elucidates the signaling pathways affected by PTX2, offering valuable insights for researchers in pharmacology and drug development.

Pectenotoxin-2 Producing Organisms and Their Geographical Distribution

Pectenotoxin-2 is exclusively produced by marine dinoflagellates belonging to the genus Dinophysis.[1][2][3] These mixotrophic organisms are globally distributed, thriving in a wide range of water temperatures from tropical to arctic regions.[2] The presence of PTX2-producing Dinophysis species has been documented in numerous marine environments across the globe.

The primary species implicated in PTX2 production include:

-

Dinophysis fortii : Notably found in the northern Adriatic Sea.[4]

-

Dinophysis acuta : Identified in Irish waters and along the Portuguese coast.[5]

-

Dinophysis acuminata : A cosmopolitan species linked to PTX2 presence on the central Chilean coast, the Argentine Sea, and the southern coast of South Korea.[1][6]

-

Dinophysis caudata : Found in various locations, including the Argentine Sea.[1]

-

Dinophysis tripos : Also a contributor to PTX2 contamination in the Argentine Sea.[1]

-

Dinophysis norvegica : Another species identified as a producer of pectenotoxins.[1][3]

The geographical distribution of PTX2 is intrinsically linked to the presence of these Dinophysis species. The toxin has been detected in phytoplankton, shellfish, and marine mammals in diverse locations, including:

-

Europe: Northern Adriatic Sea (Italy), Irish waters, Portuguese coast, and French coastal waters (Atlantic and Mediterranean).[4][5]

-

The Americas: Central Chilean coast, Argentine Sea, and the lower Chesapeake Bay (USA).[1]

-

Asia-Pacific: New Zealand, Ambon Bay (Indonesia), and the southern coast of South Korea.[6]

Accumulation in Marine Fauna

PTX2 enters the marine food web through filter-feeding bivalve mollusks, which accumulate the toxin by ingesting Dinophysis cells. This accumulation can lead to contamination of a variety of commercially important shellfish species. Within the shellfish, PTX2 can be metabolized into other derivatives, most notably PTX2 seco acid (PTX2SA).

Quantitative Data on Pectenotoxin-2 Occurrence

The concentration of Pectenotoxin-2 in both its producing organisms and the shellfish that accumulate it can vary significantly depending on geographical location, season, and the density of the Dinophysis bloom. The following tables summarize reported quantitative data for PTX2.

Table 1: Pectenotoxin-2 Concentrations in Phytoplankton (Dinophysis spp.)

| Dinophysis Species | Geographical Location | Toxin Concentration (pg/cell) | Reference |

| Dinophysis fortii | Northern Adriatic Sea | High PTX2:OA ratio (quantification not possible) | [4] |

| Dinophysis acuminata | Argentine Sea | 0.2 - 15 | [7] |

Table 2: Pectenotoxin-2 Concentrations in Shellfish

| Shellfish Species | Geographical Location | Toxin Concentration | Reference |

| Phytoplankton (20–200 μm SPM) | Southern Coast of South Korea | [6] | |

| Phytoplankton (20–200 μm SPM) | Southern Coast of South Korea | [6] |

Experimental Protocols

The accurate detection and quantification of Pectenotoxin-2 are crucial for both research and regulatory monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the reference method for the analysis of lipophilic marine biotoxins, including PTX2.[8]

Extraction of Pectenotoxin-2 from Shellfish Tissue

This protocol is a general guideline based on established methods for lipophilic marine toxin extraction.

-

Homogenization: Weigh a representative sample of shellfish tissue (typically 2-5 g) into a centrifuge tube.

-

Extraction Solvent: Add 80% methanol (B129727) in water to the tissue sample. A common ratio is 1:4 (g of tissue: mL of solvent).

-

Mechanical Disruption: Homogenize the sample using a high-speed homogenizer until a uniform slurry is obtained.

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 4000 x g for 10 minutes) to pellet the solid material.

-

Supernatant Collection: Carefully decant the supernatant containing the extracted toxins into a clean tube.

-

Re-extraction (Optional but Recommended): To ensure complete extraction, the pellet can be re-suspended in the extraction solvent, homogenized, and centrifuged again. The supernatants from both extractions are then combined.

-

Filtration: Filter the combined supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before proceeding to cleanup or direct analysis.

Solid-Phase Extraction (SPE) Cleanup

SPE is often employed to remove matrix components that can interfere with LC-MS/MS analysis.

-

Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., HLB) by passing methanol followed by water through it.

-

Sample Loading: Load the filtered extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 20% methanol) to remove polar interferences.

-

Elution: Elute the toxins from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol or acetonitrile).

LC-MS/MS Analysis

The following are typical parameters for the LC-MS/MS analysis of PTX2.

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) is typically used.

-

Polarity: PTX2 is often analyzed in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for PTX2 are monitored. For example, a common transition is m/z 876.7 > 823.8.

-

Signaling Pathways and Mechanism of Action

The primary cellular target of Pectenotoxin-2 is the actin cytoskeleton. PTX2 is a potent actin depolymerizing agent, and this activity is the basis for its cytotoxicity.[10][11]

Interaction with Actin

X-ray crystallography has revealed that PTX2 binds to a novel site on the actin monomer, between subdomains 1 and 3.[12] This binding has several key consequences for actin dynamics:

-

G-actin Sequestration: PTX2 forms a 1:1 complex with globular actin (G-actin), effectively sequestering it and preventing its incorporation into actin filaments (F-actin).[11]

-

Inhibition of Polymerization: By binding to G-actin, PTX2 inhibits both the rate and the extent of actin polymerization.[10][11]

-

Barbed-End Capping: The binding of PTX2 to an actin monomer at the barbed (fast-growing) end of an actin filament disrupts the lateral contacts necessary for the addition of new monomers, thereby capping the filament and preventing further elongation.[12]

-

No Filament Severing: Unlike some other actin-targeting toxins, PTX2 does not sever pre-existing actin filaments.[11][12]

The disruption of the actin cytoskeleton by PTX2 leads to a cascade of downstream cellular effects, including inhibition of cell proliferation, induction of apoptosis, and cytotoxicity, particularly in cancer cell lines.

Visualizations

Experimental Workflow for PTX2 Analysis

References

- 1. Distribution of Dinophysis species and their association with lipophilic phycotoxins in plankton from the Argentine Sea | EPIC [epic.awi.de]

- 2. Dinophysis – Harmful Algal Blooms [hab.whoi.edu]

- 3. New evidence of pectenotoxins in farmed bivalve molluscs from Sardinia (Italy) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First report of pectenotoxin-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatographic methods for the isolation and identification of new pectenotoxin-2 analogues from marine phytoplankton and shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 7. epic.awi.de [epic.awi.de]

- 8. food.gov.uk [food.gov.uk]

- 9. repository.library.noaa.gov [repository.library.noaa.gov]

- 10. [Actin depolymerizing action by marine toxin, pectenotoxin-2] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Structural Basis for Regulation of Actin Polymerization by Pectenotoxins - PMC [pmc.ncbi.nlm.nih.gov]

Pectenotoxin-2: A Technical Guide to its Mechanism of Action on the Actin Cytoskeleton

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanism of Pectenotoxin-2 (PTX2), a polyether macrolide marine toxin, and its profound effects on the actin cytoskeleton. This document is intended for researchers, scientists, and drug development professionals interested in the intricate interactions between natural toxins and cellular mechanics.

Core Mechanism of Action: G-Actin Sequestration and Inhibition of Polymerization

Pectenotoxin-2 is a potent disruptor of the actin cytoskeleton, primarily functioning as an actin depolymerizing agent.[1][2][3][4] Its principal mechanism involves the direct binding to monomeric globular actin (G-actin), effectively sequestering it and preventing its incorporation into filamentous actin (F-actin).[1][2][4] This sequestration has been demonstrated to occur in a 1:1 molar ratio, where one molecule of PTX2 binds to one molecule of G-actin.[1][2][4] This action leads to a dose-dependent inhibition of both the rate and the overall extent of actin polymerization.[1][2][3]

Crucially, the activity of PTX2 is contingent on its structural integrity, specifically the intact lactone ring, as its seco acid derivative shows no inhibitory effect on actin polymerization.[1] Unlike some other actin-targeting toxins, PTX2 does not sever existing actin filaments.[1][2][4] Instead, it exerts its effect by depleting the pool of available G-actin monomers essential for filament elongation. Transmission electron and confocal microscopy have confirmed that PTX2 selectively disrupts the actin cytoskeleton without affecting other components like microtubules.[1][2][4]

The interaction between PTX2 and actin has been elucidated at the molecular level through X-ray crystallography. The structure of the PTX2-actin complex reveals that the toxin binds at a novel site between subdomains 1 and 3 of the actin monomer. This binding position is predicted to interfere with the lateral contacts necessary for the stability of the actin filament, which may also contribute to a capping effect at the barbed-end of the filament.

Quantitative Data Summary

The inhibitory effects of Pectenotoxin-2 on actin polymerization have been quantified across various actin isoforms. The following tables summarize the key quantitative findings from published studies.

| Parameter | Value | Actin Isoform(s) | Reference |

| Stoichiometry of Binding | ~1:1 | Skeletal Muscle Actin | [1][2][4] |

| IC50 (Rate of Polymerization) | 44 nM | Skeletal Muscle Actin | [1] |

| 19-94 nM | Smooth Muscle, Cardiac Muscle, Non-Muscle Actin | [1] | |

| IC50 (Yield of Polymerization) | 177 nM | Skeletal Muscle Actin | [1] |

Table 1: Quantitative analysis of Pectenotoxin-2 interaction with and inhibition of actin polymerization.

| Cell Line | PTX2 Concentration | Observation | Reference |

| A7r5 cells | 300 nM - 1 µM | Disruption of actin stress fibers | [2] |

| Rat Aorta | 0.33 µM (IC50) | Inhibition of contraction (KCl-induced) | [2] |

| Rat Aorta | 0.29 µM (IC50) | Inhibition of contraction (phenylephrine-induced) | [2] |

Table 2: Cellular effects of Pectenotoxin-2 on actin-dependent processes.

Visualizing the Mechanism and Experimental Workflow

To better understand the molecular interactions and experimental procedures, the following diagrams have been generated.

References

- 1. Inhibitory effects of pectenotoxins from marine algae on the polymerization of various actin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pectenotoxin-2: A Re-evaluation of its Role Beyond Diarrhetic Shellfish Poisoning

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pectenotoxin-2 (PTX2), a polyether macrolide toxin produced by dinoflagellates of the genus Dinophysis, has long been associated with Diarrhetic Shellfish Poisoning (DSP). However, accumulating evidence compellingly suggests a re-evaluation of this classification. This technical guide provides a comprehensive overview of the current understanding of PTX2, focusing on its distinct mechanism of action, toxicological profile, and its emerging potential as an anti-cancer agent. Contrary to classical DSP toxins like okadaic acid (OA), PTX2 does not inhibit protein phosphatases and does not induce diarrhea. Instead, its primary molecular target is actin, leading to profound disruptions of the cytoskeleton and the induction of apoptosis. This guide consolidates quantitative toxicological data, details key experimental protocols, and provides visual representations of the molecular pathways involved, offering a critical resource for professionals in toxicology, marine biology, and oncology drug development.

The Shifting Paradigm: PTX2 and its Misnomer in DSP

Pectenotoxins are frequently detected alongside okadaic acid and its analogs, the primary causative agents of DSP. This co-occurrence led to the initial classification of PTXs as DSP toxins. However, extensive research has demonstrated that PTX2 does not induce diarrhetic symptoms. Furthermore, its mechanism of action is fundamentally different from that of OA group toxins, which are potent inhibitors of serine/threonine protein phosphatases 1 and 2A. This distinction is crucial for accurate risk assessment and regulation of shellfish harvesting.

Quantitative Toxicology of Pectenotoxin-2

The toxicity of PTX2 is highly dependent on the route of administration. While it exhibits significant toxicity when administered intraperitoneally, its oral toxicity is remarkably low. This disparity is a key factor in reconsidering its threat to human health through shellfish consumption.

Table 1: Acute Toxicity of Pectenotoxin-2 in Mice

| Route of Administration | Species | Vehicle | LD50 (µg/kg) | Observed Effects | Reference |

| Intraperitoneal (i.p.) | Mouse | Saline | 219 | Hepatotoxicity, neurotoxicity | [1] |

| Oral (p.o.) | Mouse | Saline | > 5000 | No adverse effects observed | [1] |

Table 2: In Vitro Cytotoxicity of Pectenotoxin-2

Mechanism of Action: The Disruption of the Actin Cytoskeleton

The primary molecular target of PTX2 is cytoplasmic actin. Unlike other marine toxins, PTX2 does not sever F-actin filaments. Instead, it exerts its effects through a dual mechanism:

-

G-actin Sequestration: PTX2 binds to monomeric actin (G-actin), preventing its polymerization into filamentous actin (F-actin).

-

Barbed-End Capping: PTX2 binds to the barbed (fast-growing) end of F-actin filaments, inhibiting the addition of new actin monomers.

This disruption of actin dynamics has profound consequences for cellular integrity and function, leading to morphological changes, inhibition of cell motility, and ultimately, the induction of programmed cell death (apoptosis).

Signaling Pathways of PTX2-Induced Apoptosis

The disruption of the actin cytoskeleton by PTX2 triggers a cascade of signaling events that converge on the apoptotic machinery. PTX2-induced apoptosis is a complex process involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

PTX2-Induced Apoptotic Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Pectenotoxin-2.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Plate adherent cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Toxin Treatment: Prepare serial dilutions of PTX2 in culture medium. Remove the medium from the wells and add 100 µL of the PTX2 dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve PTX2) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully aspirate the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the percentage of viability against the PTX2 concentration to determine the IC50 value.

Actin Polymerization Assay (Pyrene-Actin Fluorescence)

This assay measures the effect of PTX2 on the kinetics of actin polymerization in vitro.

Protocol:

-

Reagent Preparation:

-

G-buffer: 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT.

-

10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl₂, 10 mM ATP.

-

Pyrene-labeled G-actin: Prepare a stock solution of pyrene-labeled G-actin in G-buffer. The final concentration in the assay is typically 1-2 µM, with 5-10% pyrene-labeled actin.

-

-

Assay Setup:

-

In a fluorometer cuvette, add G-buffer and the desired concentration of PTX2.

-

Add the pyrene-labeled G-actin to the cuvette and mix gently.

-

-

Initiation of Polymerization:

-

Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 407 nm. Record measurements at regular intervals (e.g., every 15 seconds) for at least 30 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear portion of the curve. Compare the polymerization rates in the presence and absence of PTX2.

-

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

-

Cell Lysis:

-

Culture and treat cells with PTX2 as described in the MTT assay protocol.

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA) and incubate on ice for 15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant (cytosolic extract).

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

-

-

Caspase Assay:

-

In a 96-well black plate, add 50 µg of protein lysate to each well.

-

Add an equal volume of 2x reaction buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 200 mM NaCl, 2 mM DTT).

-

Add the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC) to a final concentration of 50 µM.

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm at various time points (e.g., 30, 60, 90, and 120 minutes).

-

-

Data Analysis:

-

Calculate the caspase-3 activity as the change in fluorescence units per minute per microgram of protein. Compare the activity in PTX2-treated samples to the control.

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for PTX2 Cytotoxicity Assessment

References

- 1. Isolation of pectenotoxin-2 from Dinophysis acuta and its conversion to pectenotoxin-2 seco acid, and preliminary assessment of their acute toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pectenotoxin-2 from Marine Sponges: A Potential Anti-Cancer Agent—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pectenotoxin-2 induces G2/M phase cell cycle arrest in human breast cancer cells via ATM and Chk1/2-mediated phosphorylation of cdc25C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of the pectenotoxin C-43 oxidation degree on its cytotoxic effect on rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pathway of Pectenotoxin-2 Biosynthesis in Dinoflagellates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectenotoxin-2 (PTX2), a potent polyether macrolide toxin, is a secondary metabolite produced by dinoflagellates of the genus Dinophysis.[1] As a member of the pectenotoxin (B1142415) group, PTX2 has been implicated in diarrhetic shellfish poisoning (DSP) events, posing a significant threat to public health and the shellfish industry.[2][3] Beyond its toxicity, the complex molecular architecture of PTX2 has garnered interest from the scientific community, particularly concerning its biosynthetic origins. This technical guide provides a comprehensive overview of the current understanding of the PTX2 biosynthetic pathway, detailing the theoretical framework, key experimental methodologies, and future research directions essential for its complete elucidation. While the definitive pathway remains to be fully characterized, this document synthesizes the available evidence to present a robust model for researchers in marine biotechnology, natural product chemistry, and pharmacology.

The Polyketide Origin of Pectenotoxin-2

Pectenotoxin-2 is widely accepted to be of polyketide origin, a class of natural products synthesized by the sequential condensation of small carboxylic acid units.[4][5] This biosynthesis is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). The structural complexity of PTX2 suggests the involvement of a Type I modular PKS, which is common in dinoflagellates for the production of other complex polyether toxins.[4][6]

Proposed Precursor Units

While direct experimental evidence from stable isotope labeling studies specifically for PTX2 is not yet available in the published literature, insights can be drawn from studies on other dinoflagellate polyketides.[7] The biosynthesis of these complex molecules often utilizes acetate (B1210297), propionate (B1217596), and potentially other short-chain carboxylic acids as building blocks. The backbone of PTX2 is likely assembled from acetate and propionate units, which are incorporated via their respective coenzyme A (CoA) esters, malonyl-CoA and methylmalonyl-CoA.

Hypothetical Biosynthetic Pathway of Pectenotoxin-2

Based on the principles of polyketide biosynthesis, a hypothetical pathway for PTX2 can be proposed. This pathway involves the iterative action of a modular Type I PKS, followed by post-PKS modifications to yield the final complex structure.

Caption: A hypothetical biosynthetic pathway for Pectenotoxin-2.

Quantitative Data on Pectenotoxin Production

The production of PTX2 can vary significantly between different Dinophysis species and even between different strains of the same species. Environmental factors such as nutrient availability, light, and temperature also play a crucial role in regulating toxin production.

| Dinophysis Species | Toxin Content (pg/cell) | Reference |

| Dinophysis fortii | High PTX2:OA ratio; OA at 15 pg/cell | [3] |

| Dinophysis acuta | PTX2 is a major toxin | [8] |

| Dinophysis norvegica | PTX2 detected in cultured strains | [9] |

| Dinophysis caudata | Can produce PTX2 | [2] |

| Dinophysis infundibula | 14.8 pg/cell of PTX2 | [2] |

Key Experimental Protocols

The elucidation of the PTX2 biosynthetic pathway requires a combination of advanced analytical and molecular biology techniques. The following are detailed methodologies for key experiments.

Culturing of Dinophysis Species

Objective: To obtain sufficient biomass of a PTX2-producing Dinophysis species for toxin extraction and genetic analysis.

Methodology:

-

Strain Isolation and Maintenance: Clonal cultures of Dinophysis species, such as D. acuta or D. fortii, are established from single-cell isolates obtained from phytoplankton net tows.

-

Growth Medium: Cultures are maintained in a modified f/2 medium or other suitable seawater-based media.

-

Feeding: As many Dinophysis species are mixotrophic, they require a food source. A common method involves co-culturing with the ciliate Mesodinium rubrum, which in turn is fed a cryptophyte like Teleaulax sp.[10][11][12]

-

Culture Conditions: Cultures are maintained at a constant temperature (e.g., 15-20 °C) and under a controlled light:dark cycle (e.g., 14:10 h).

-

Monitoring: Cell densities are monitored regularly using a Sedgewick-Rafter counting chamber or flow cytometry.

-

Harvesting: Cells are harvested during the late exponential growth phase by gentle centrifugation or filtration.

Caption: Workflow for the cultivation of Dinophysis species.

Stable Isotope Labeling Studies

Objective: To identify the precursor units of the PTX2 backbone.

Methodology:

-

Precursor Selection: Isotopically labeled precursors such as [1-¹³C]acetate, [2-¹³C]acetate, [1,2-¹³C₂]acetate, and [methyl-¹³C]methionine are used.

-

Feeding: The labeled precursors are added to the Dinophysis cultures during the early to mid-exponential growth phase.

-

Incubation: The cultures are incubated for a period sufficient to allow for the incorporation of the label into PTX2.

-

Toxin Extraction and Purification: PTX2 is extracted from the harvested cells using organic solvents (e.g., methanol, acetone) and purified by chromatographic techniques such as solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).[13][14]

-

Analysis: The purified, labeled PTX2 is analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of isotope incorporation.

Identification and Characterization of PKS Genes

Objective: To identify and functionally characterize the PKS gene cluster responsible for PTX2 biosynthesis.

Methodology:

-

Genomic and Transcriptomic Analysis: DNA and RNA are extracted from cultured Dinophysis cells. The transcriptome is sequenced to identify putative PKS genes based on conserved domains (e.g., ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP)). Genomic DNA sequencing can help to identify the full gene cluster.

-

Gene Expression Analysis: Quantitative PCR (qPCR) can be used to correlate the expression levels of candidate PKS genes with PTX2 production under different culture conditions.

-

Heterologous Expression: Due to the difficulty of genetic manipulation in dinoflagellates, functional characterization of PKS genes often relies on heterologous expression in a more tractable host, such as Escherichia coli or yeast. This can confirm the enzymatic function of the PKS domains.

Future Outlook

The complete elucidation of the PTX2 biosynthetic pathway is a challenging but achievable goal. Future research should prioritize:

-

Stable Isotope Labeling: Performing detailed stable isotope feeding experiments with a variety of labeled precursors to definitively map the building blocks of the PTX2 molecule.

-

Genomics and Transcriptomics: Deep sequencing of the genome and transcriptome of a high-PTX2-producing Dinophysis strain to identify the complete PKS gene cluster.

-

Functional Genomics: Developing genetic tools for Dinophysis, such as CRISPR/Cas9-mediated gene editing, to enable in vivo functional characterization of candidate biosynthetic genes.

-

Enzymology: In vitro characterization of the PKS enzymes to understand the catalytic mechanisms of each domain.

Understanding the biosynthesis of Pectenotoxin-2 will not only provide fundamental insights into the metabolic capabilities of dinoflagellates but also open avenues for the potential biotechnological production of this and other complex marine natural products for drug discovery and development.

References

- 1. cot.food.gov.uk [cot.food.gov.uk]

- 2. mdpi.com [mdpi.com]

- 3. First report of pectenotoxin-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Molecular Genetics of Polyketides in Marine Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyketide biosynthesis in dinoflagellates: what makes it different? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Biosynthesis of Polyketide Metabolites by Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epic.awi.de [epic.awi.de]

- 9. Growth, Toxin Content and Production of Dinophysis Norvegica in Cultured Strains Isolated from Funka Bay (Japan) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Isolation of pectenotoxin-2 from Dinophysis acuta and its conversion to pectenotoxin-2 seco acid, and preliminary assessment of their acute toxicities - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 14. researchgate.net [researchgate.net]

Pectenotoxin 2: A Technical Guide to its Analogues, Derivatives, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pectenotoxin (B1142415) 2 (PTX2) is a potent marine biotoxin belonging to the polyether macrolide class, produced by dinoflagellates of the genus Dinophysis. While initially grouped with diarrhetic shellfish poisoning (DSP) toxins, pectenotoxins do not induce diarrhea and exhibit a distinct toxicological profile. This technical guide provides an in-depth overview of the known analogues and derivatives of PTX2, their biological activities, and the experimental methodologies used for their characterization. Quantitative data on toxicity and bioactivity are summarized, and key signaling pathways affected by PTX2 are illustrated. This document is intended to serve as a comprehensive resource for researchers in marine toxicology, pharmacology, and drug development.

Introduction to Pectenotoxin 2 and its Analogues

Pectenotoxin 2 is the primary analogue produced by Dinophysis algae and serves as a precursor to a variety of other pectenotoxin-group compounds through metabolic processes, primarily in bivalve molluscs that accumulate these toxins.[1] To date, over 15 analogues of pectenotoxin have been identified.[2] These compounds share a common macrolide structure with multiple polyether rings.[1]

The primary mechanism of action for pectenotoxins is the disruption of the actin cytoskeleton.[1][2] They bind to G-actin, sequestering it and preventing its polymerization into F-actin filaments, which leads to disorganization of the cytoskeleton.[3][4] This activity is closely linked to their cytotoxicity and induction of apoptosis.[1][2]

Known Analogues and Derivatives of Pectenotoxin 2

The family of pectenotoxins includes a range of compounds that are either naturally produced by dinoflagellates or are metabolites formed in shellfish. Key analogues and derivatives include:

-

PTX1, PTX3, and PTX6: These are formed through the oxidation of the C-43 methyl group of PTX2 in the digestive glands of shellfish, resulting in an alcohol (PTX1), aldehyde (PTX3), and carboxylic acid (PTX6), respectively.[1]

-

PTX2 Seco Acid (PTX2SA) and 7-epi-PTX2SA: In many bivalve species, PTX2 is metabolized into PTX2SA through the hydrolysis of its lactone ring.[1] PTX2SA can then epimerize to the more thermodynamically stable 7-epi-PTX2SA.[1] The intact lactone ring is crucial for the biological activity of pectenotoxins, and its hydrolysis to the seco acid form results in a significant loss of toxicity.[5][6]

-

PTX11: Identified as 34S-hydroxypectenotoxin-2, this analogue is a natural biosynthetic product of the dinoflagellate Dinophysis acuta.[7]

-

PTX12: Another naturally occurring analogue found in Dinophysis species.[7]

-

Synthetic Analogues (PTX2b and PTX2c): The total synthesis of PTX2 has led to the creation of synthetic isomers such as PTX2b (anomeric spiroacetal) and PTX2c ([5][5]-spiroacetal).[8]

Quantitative Biological Data

The biological activity of Pectenotoxin 2 and its analogues has been quantified through various toxicological and in vitro assays. The following tables summarize key quantitative data.

| Toxin | Assay | Organism/Cell Line | Result | Reference |

| PTX2 | Oral Acute Toxicity | Mice | No signs of toxicity at 5000 µg/kg | [9] |

| PTX2 | Intraperitoneal (i.p.) LD50 | Mice | Lethal (specific value not provided) | [1] |

| PTX11 | Oral Acute Toxicity | Mice | No signs of toxicity at 5000 µg/kg | [7] |

| PTX11 | Intraperitoneal (i.p.) LD50 | Mice | 244 µg/kg | [7] |

| PTX2 Seco Acid | Oral Acute Toxicity | Mice | No signs of toxicity at 5000 µg/kg | [9] |

| 7-epi-PTX2 Seco Acid | Oral Acute Toxicity | Mice | No signs of toxicity at 5000 µg/kg | [1] |

| PTX1, PTX3, PTX4, PTX6 | Intraperitoneal (i.p.) LD50 | Mice | Lethal (specific values not provided) | [1] |

Table 1: In Vivo Toxicity of Pectenotoxin 2 and its Analogues.

| Toxin | Assay | Cell Line/System | IC50 Value | Reference |

| PTX2 | Actin Polymerization Inhibition (Rate) | Skeletal Muscle Actin | 44 nM | [5] |

| PTX2 | Actin Polymerization Inhibition (Yield) | Skeletal Muscle Actin | 177 nM | [5] |

| PTX2 | Actin Polymerization Inhibition | Smooth Muscle Actin | 19-94 nM (range) | [5] |

| PTX2 | Actin Polymerization Inhibition | Cardiac Muscle Actin | 19-94 nM (range) | [5] |

| PTX2 | Actin Polymerization Inhibition | Non-muscle Actin | 19-94 nM (range) | [5] |

| PTX2 Seco Acid | Actin Polymerization Inhibition | Skeletal Muscle Actin | No inhibitory effects | [5] |

| PTX2b | Cytotoxicity | HepG2 and Caco2 cancer cells | Less potent than PTX2 | [8] |

| PTX2c | Cytotoxicity | HepG2 and Caco2 cancer cells | Less potent than PTX2b | [8] |

Table 2: In Vitro Bioactivity of Pectenotoxin 2 and its Derivatives.

Signaling Pathways Affected by Pectenotoxin 2

Pectenotoxin 2 exerts its cytotoxic effects through the induction of apoptosis, which is initiated by the disruption of the actin cytoskeleton. The apoptotic signaling cascade involves multiple pathways as illustrated below.

Figure 1: Signaling pathway of Pectenotoxin 2-induced apoptosis.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Cytotoxicity Assays

Objective: To determine the concentration of a toxin that causes 50% inhibition of cell viability (IC50).

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the pectenotoxin analogue for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

b) LDH (Lactate Dehydrogenase) Assay:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt. LDH released from damaged cells will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Reading: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).

-

Data Analysis: Relate the amount of LDH released to the percentage of cell death.

Actin Polymerization Assay

Objective: To measure the effect of pectenotoxins on the rate and extent of actin polymerization.

-

Actin Preparation: Use purified G-actin (e.g., from rabbit skeletal muscle) labeled with a fluorescent probe such as pyrene.

-

Assay Setup: In a fluorometer cuvette, combine pyrene-labeled G-actin with a buffer that promotes polymerization (containing MgCl2 and ATP).

-

Toxin Addition: Add different concentrations of the pectenotoxin analogue to the G-actin solution.

-

Initiation of Polymerization: Initiate polymerization by adding KCl.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time. The fluorescence of pyrene-actin increases significantly upon incorporation into a filament.

-

Data Analysis: The initial rate of fluorescence increase reflects the rate of polymerization, and the final fluorescence intensity reflects the total amount of F-actin formed. Calculate IC50 values for the inhibition of both rate and yield of polymerization.[5]

References

- 1. cot.food.gov.uk [cot.food.gov.uk]

- 2. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of pectenotoxins from marine algae on the polymerization of various actin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of pectenotoxin-11 as 34S-hydroxypectenotoxin-2, a new pectenotoxin analogue in the toxic dinoflagellate Dinophysis acuta from New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total synthesis of pectenotoxin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Risk Assessment of Pectenotoxins in New Zealand Bivalve Molluscan Shellfish, 2009–2019 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Profile and Hepatotoxicity of Pectenotoxin 2

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the toxicological properties of Pectenotoxin 2 (PTX2), with a specific focus on its pronounced hepatotoxicity. PTX2 is a polyether macrolide marine biotoxin produced by dinoflagellates of the genus Dinophysis.[1] Initially grouped with Diarrhetic Shellfish Poisoning (DSP) toxins due to co-occurrence, it is now understood that PTX2 does not cause diarrhea and possesses a distinct mechanism of action.[2][3] This guide synthesizes key data from in vivo and in vitro studies, details experimental methodologies, and illustrates the toxin's mechanism of action through signaling pathway diagrams.

Toxicological Profile

The toxicity of PTX2 is highly dependent on the route of administration. While it exhibits very low toxicity when administered orally, it is a potent toxin when introduced via intraperitoneal (i.p.) injection.[3][4] This discrepancy is largely attributed to its rapid oxidative metabolism in the liver, which effectively detoxifies the compound when ingested.[5]

Quantitative data from acute toxicity studies reveal a stark contrast between oral and parenteral exposure routes. Early studies suggesting significant oral toxicity may have been compromised by sample contamination with other DSP toxins like okadaic acid.[6] More recent studies with highly purified PTX2 have demonstrated negligible effects via the oral route even at high doses.[6][7]

| Species | Administration Route | Dose | Observed Effects | Reference(s) |

| Mouse | Oral | 5000 µg/kg | No signs of toxicity | [6][7] |

| Mouse | Oral (unspecified purity) | 250 µg/kg | Lowest Observed Adverse Effect Level (LOAEL) for intestinal effects | [2][6] |

| Mouse | Intraperitoneal (i.p.) | 219 - 411 µg/kg | Lethal Dose (LD50 range for various PTXs) | [6] |

| Mouse | Intraperitoneal (i.p.) | 150 µg/kg | Evidence of liver toxicity | [2] |

PTX2 demonstrates significant cytotoxic activity against a range of cell lines, including those of hepatic origin and various cancer cell lines.[8][9] Its cytotoxicity is linked to its primary mechanism of action: the disruption of the actin cytoskeleton. The oxidative metabolites of PTX2 are considerably less cytotoxic, indicating that metabolism is a detoxification pathway.[10]

| Cell Line | Cell Type | Endpoint (IC50) | Value | Reference(s) |

| L6 | Rat Myoblast | IC50 | 60 ng/mL | [10] |

| RD | Human Rhabdomyosarcoma | IC50 | 23 ng/mL | [10] |

| HepG2 | Human Hepatocellular Carcinoma | Cytotoxicity Assay | Potency: PTX2 >> PTX2b > PTX2c | [11] |

| Caco-2 | Human Colorectal Adenocarcinoma | Cytotoxicity Assay | Potency: PTX2 >> PTX2b > PTX2c | [11] |

Hepatotoxicity

The primary target organ for PTX2 toxicity following systemic exposure is the liver.[1] Intraperitoneal injection in mice leads to severe, dose-dependent liver damage, characterized by necrosis of hepatocytes and a significant increase in liver enzymes.[2][4]

In vitro studies using both primary rat hepatocytes and the hepatocyte-derived Clone 9 cell line confirm that PTX2 induces a marked depolymerization of filamentous actin (F-actin) at nanomolar concentrations.[4] While this cytoskeletal disruption is a primary event, it does not immediately lead to cell death. A significant decrease in cell viability is typically observed only after prolonged exposure (over 48 hours), suggesting that downstream events subsequent to actin disruption are responsible for the ultimate cytotoxic outcome.[4]

Mechanism of Action: Actin Cytoskeleton Disruption

The molecular basis for PTX2's toxicity is its interaction with the cellular actin cytoskeleton. It is a potent natural actin depolymerizer that functions by sequestering globular actin (G-actin) monomers, which shifts the equilibrium away from the filamentous F-actin state.[1][8] This leads to the widespread disruption of actin stress fibers and the overall cytoskeletal architecture. Unlike some other toxins, PTX2 does not appear to sever existing actin filaments.[8] The disruption of this critical cellular component triggers downstream effects, including apoptosis, particularly in tumor cells.[1]

Metabolism and Detoxification

The low oral toxicity of PTX2 is explained by its rapid biotransformation. In bivalves, PTX2 is metabolized to derivatives such as PTX1, PTX3, and PTX6 through oxidative processes, and also to PTX2 seco acid (PTX2SA) via hydrolysis.[2][10] In vitro studies with primary rat hepatocytes show that PTX2 is quickly converted into several oxidized metabolites.[5] These metabolic products, particularly PTX6 and PTX2SA, exhibit significantly lower cytotoxicity compared to the parent PTX2 molecule, demonstrating that this metabolism is a detoxification process.[4][10]

Experimental Protocols

This protocol outlines a general method for determining the IC50 value of PTX2 in a relevant cell line, such as the human hepatocarcinoma cell line HepG2.

-

Cell Seeding: Plate HepG2 cells in a 96-well microplate at a density of 1 x 10⁴ cells per well in a suitable culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Toxin Preparation: Prepare a stock solution of PTX2 in a suitable solvent (e.g., DMSO). Create a series of serial dilutions in the culture medium to achieve the desired final concentrations for treatment.

-

Cell Treatment: Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various PTX2 concentrations. Include solvent controls (medium with the highest concentration of DMSO used) and untreated controls.

-

Incubation: Incubate the treated plates for a specified period, typically 24 to 72 hours, depending on the experimental design.

-

Viability Assessment: Assess cell viability using a standard method. For example, add 10 µL of Alamar Blue or MTT reagent to each well and incubate for an additional 2-4 hours.

-

Data Acquisition: Measure the fluorescence (for Alamar Blue) or absorbance (for MTT) using a microplate reader.

-

Data Analysis: Normalize the results to the untreated controls and plot cell viability against the logarithm of PTX2 concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

This protocol is for visualizing the effects of PTX2 on the actin cytoskeleton using confocal microscopy.

-

Cell Culture: Grow hepatocytes (e.g., Clone 9 cell line) on glass coverslips in a petri dish until they reach 50-70% confluency.

-

Toxin Treatment: Treat the cells with PTX2 at a desired concentration (e.g., 1-1000 nM) for a specified time (e.g., 30 minutes to 24 hours). Include an untreated control.

-

Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells again with PBS and then permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5 minutes.

-

Staining: Wash the cells with PBS. To visualize F-actin, incubate the cells with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488) for 30-60 minutes at room temperature in the dark.

-

Mounting: After a final wash with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the actin cytoskeleton using a confocal laser scanning microscope with the appropriate laser line for excitation and emission filters for the chosen fluorophore. Acquire Z-stack images to analyze the three-dimensional structure of the actin filaments.

References

- 1. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cot.food.gov.uk [cot.food.gov.uk]

- 3. New evidence of pectenotoxins in farmed bivalve molluscs from Sardinia (Italy) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytoskeletal toxicity of pectenotoxins in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro hepatic biotransformation of the algal toxin pectenotoxin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Risk Assessment of Pectenotoxins in New Zealand Bivalve Molluscan Shellfish, 2009–2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of actin polymerization by marine toxin pectenotoxin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pectenotoxins--an issue for public health: a review of their comparative toxicology and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of cytotoxicity among pectenotoxin-2 and other oxidized pectenotoxins in a rat myoblast cell line (L6) and a human rhabdomyosarcoma cell line (RD) [jstage.jst.go.jp]

- 11. Total synthesis of pectenotoxin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the History of Pectenotoxin 2 Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectenotoxin (B1142415) 2 (PTX2), a potent marine biotoxin, has a rich and complex research history. Initially discovered in the context of Diarrhetic Shellfish Poisoning (DSP), subsequent investigations revealed its unique toxicological profile and mechanism of action, distinguishing it from other DSP toxins. This technical guide provides an in-depth historical overview of PTX2 research, focusing on its discovery, early toxicological studies, and the evolution of analytical methods for its detection. Quantitative data is summarized in structured tables, and key experimental protocols are detailed to provide a comprehensive resource for researchers in marine toxicology and drug development.

The Early Years: Discovery and Association with Diarrhetic Shellfish Poisoning

Pectenotoxins were first identified in the 1980s in Japan, isolated from the scallop Patinopecten yessoensis and the dinoflagellate Dinophysis fortii.[1][2] Due to their co-occurrence with okadaic acid and its derivatives, the causative agents of DSP, pectenotoxins were initially classified as DSP toxins.[1] The primary method for detecting these toxins in shellfish was the mouse bioassay, a non-specific test that indicated the presence of lipophilic toxins based on the death of the test animal.

Experimental Protocol: The Yasumoto Mouse Bioassay for DSP Toxins

The mouse bioassay, as standardized by Yasumoto and colleagues, was the cornerstone of early DSP monitoring programs. The general protocol involved:

-

Extraction: The digestive glands of shellfish were homogenized and extracted with acetone (B3395972). The acetone extract was then evaporated to dryness.

-

Solvent Partitioning: The residue was partitioned between diethyl ether and water. The ether layer, containing the lipophilic toxins, was collected and the solvent evaporated.

-

Administration: The toxic residue was dissolved in a suitable vehicle, typically 1% Tween 60 in saline.

-

Injection: A standardized dose of the extract was injected intraperitoneally into a mouse (commonly of the ddY strain), typically weighing 18-20g.

-

Observation: The mouse was observed for a period of 24 hours. The time of death was recorded, and a "mouse unit" (MU) was defined as the amount of toxin required to kill a mouse in 24 hours.

This bioassay, while effective for regulatory purposes at the time, lacked specificity and could not distinguish between the different lipophilic toxins present in the extract.

A Shift in Understanding: Unraveling a Distinct Toxicological Profile

As research progressed, it became evident that pectenotoxins possessed a toxicological profile distinct from that of the diarrhetic toxins. While okadaic acid and dinophysistoxins primarily cause severe diarrhea, pectenotoxins were found to be potent hepatotoxins.[3] Intraperitoneal injection of purified PTX2 in mice led to severe liver damage, but not the characteristic diarrheal symptoms of DSP.[3] This fundamental difference in the mode of action led to the reclassification of pectenotoxins as a separate class of marine biotoxins.

Quantitative Toxicological Data

The acute toxicity of PTX2 has been determined in mice, primarily through intraperitoneal injection. The following table summarizes key toxicity data from early studies:

| Toxin | Animal Model | Route of Administration | LD50 | Reference |

| Pectenotoxin 2 (PTX2) | Mouse | Intraperitoneal | 219 µg/kg | Miles et al. (2004)[4] |

| Pectenotoxin 2 Seco Acid (PTX2-SA) | Mouse | Intraperitoneal | >5000 µg/kg | Miles et al. (2004)[4] |

| Pectenotoxin 2 (PTX2) | Mouse | Oral | >5000 µg/kg | Miles et al. (2004)[4] |

It is noteworthy that the oral toxicity of PTX2 is significantly lower than its toxicity via intraperitoneal injection.[4] Furthermore, a common metabolite of PTX2 found in shellfish, Pectenotoxin 2 seco acid (PTX2-SA), exhibits substantially lower toxicity.[4]

Experimental Protocol: Acute Toxicity Testing of Pectenotoxin 2 in Mice

Detailed protocols for determining the LD50 of PTX2 in mice involved the following steps:

-

Animal Model: Early studies often utilized specific mouse strains such as ddY or Swiss albino mice, typically weighing between 18 and 22 grams.

-

Toxin Preparation: Purified PTX2 was dissolved in a vehicle suitable for injection, such as a saline solution containing a small percentage of a surfactant like Tween 60 to aid in solubilization.

-

Dose Administration: A range of doses of the PTX2 solution were administered to different groups of mice via intraperitoneal injection.

-

Observation Period: The animals were observed for a period of 24 to 48 hours.

-

Toxicological Endpoints: The primary endpoint was mortality. Other clinical signs of toxicity, such as changes in behavior, grooming, and motor activity, were also recorded.

-

LD50 Calculation: The LD50 value, the dose at which 50% of the animals died, was calculated using statistical methods such as the Litchfield and Wilcoxon method.

The Molecular Target: Elucidating the Mechanism of Action

A pivotal moment in PTX2 research was the discovery of its molecular target: actin. Studies revealed that PTX2 exerts its cytotoxic effects by disrupting the polymerization of F-actin, a critical component of the cellular cytoskeleton.[1] This mechanism of action explained the observed hepatotoxicity, as the cytoskeleton plays a crucial role in maintaining the structure and function of liver cells.

Experimental Workflow: Investigating Actin Depolymerization

The effect of PTX2 on actin polymerization was investigated using various in vitro techniques. A typical experimental workflow is illustrated below:

Caption: Workflow for assessing PTX2's effect on actin polymerization.

Evolution of Analytical Methods: From Bioassays to Chemical Precision

The limitations of the mouse bioassay, particularly its lack of specificity, drove the development of more sophisticated analytical methods for the detection and quantification of PTX2.

Early Chromatographic Methods

Early chemical methods relied on liquid chromatography with fluorescence detection (LC-FLD) following derivatization of the toxins. These methods offered improved sensitivity and specificity compared to the mouse bioassay but were often laborious.

The Rise of Mass Spectrometry

The advent of liquid chromatography coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), revolutionized the analysis of marine biotoxins.[5] These techniques provide high sensitivity, specificity, and the ability to identify and quantify multiple toxins in a single analysis.

Caption: Evolution of analytical methods for Pectenotoxin 2 detection.

A Chronological Overview of Key Research Milestones

| Year | Milestone | Key Researchers/Institutions | Significance |

| 1982 | First report of "Diarrhetic Shellfish Poisoning" in Japan. | Yasumoto et al. | Laid the groundwork for the discovery of various lipophilic marine toxins. |

| 1984 | Isolation and structural elucidation of Pectenotoxin-1 from the scallop Patinopecten yessoensis. | Yasumoto et al. | First identification of a member of the pectenotoxin family. |

| 1985 | Identification of Dinophysis fortii as a producer of pectenotoxins. | Yasumoto et al. | Established the phytoplankton origin of these toxins. |

| Late 1980s - Early 1990s | Pectenotoxins are routinely monitored as part of the DSP toxin complex using the mouse bioassay. | Various regulatory agencies | Widespread recognition of pectenotoxins as a potential seafood safety threat. |

| 1996 | First report of PTX2 in European waters, in Dinophysis fortii from the Adriatic Sea. | Draisci et al.[2] | Demonstrated the global distribution of PTX2-producing organisms. |

| Mid- to Late 1990s | Studies begin to differentiate the toxicological effects of pectenotoxins from true DSP toxins. | Various researchers | Recognition of the hepatotoxic, rather than diarrhetic, nature of pectenotoxins. |

| 2004 | A key study details the isolation of PTX2 from Dinophysis acuta, determines its acute toxicity in mice, and reports the low toxicity of its seco acid metabolite. | Miles et al.[4] | Provided crucial quantitative toxicological data and highlighted the importance of toxin metabolism. |

| Late 1990s - 2000s | Elucidation of the mechanism of action of PTX2 as an actin-depolymerizing agent. | Hori et al. and others | Uncovered the molecular basis for the cytotoxicity of PTX2. |

| 2000s - Present | Widespread adoption of LC-MS/MS methods for the routine monitoring of pectenotoxins in shellfish. | Regulatory and research laboratories worldwide | Enabled highly specific and sensitive detection, leading to a better understanding of the prevalence and distribution of these toxins. |

Conclusion

The historical journey of Pectenotoxin 2 research exemplifies the dynamic nature of scientific inquiry. From its initial misclassification as a diarrhetic shellfish poison to the detailed elucidation of its unique toxicological profile and molecular mechanism of action, the study of PTX2 has significantly advanced our understanding of marine biotoxins. The development of sophisticated analytical techniques has been instrumental in this progress, allowing for more accurate risk assessment and a deeper appreciation of the complex chemistry and biology of these potent natural compounds. This historical perspective provides a valuable foundation for future research into the pharmacological potential and environmental impact of Pectenotoxin 2 and its analogues.

References

- 1. Phycotoxins in Marine Shellfish: Origin, Occurrence and Effects on Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First report of pectenotoxin-2 (PTX-2) in algae (Dinophysis fortii) related to seafood poisoning in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of pectenotoxin-2 from Dinophysis acuta and its conversion to pectenotoxin-2 seco acid, and preliminary assessment of their acute toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatographic methods for the isolation and identification of new pectenotoxin-2 analogues from marine phytoplankton and shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Pectenotoxin-2 from Algal Cultures